molecular formula C8H9BrO B1585010 1-(Bromomethyl)-2-methoxybenzene CAS No. 52289-93-7

1-(Bromomethyl)-2-methoxybenzene

Cat. No. B1585010
CAS RN: 52289-93-7
M. Wt: 201.06 g/mol
InChI Key: WAUNFWSVXRPCDQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methoxybenzene is a brominated derivative of methoxybenzene. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Synthesis Analysis

Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .


Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-2-methoxybenzene is influenced by the presence of the bromomethyl group. The structure has been examined by electron diffraction .


Chemical Reactions Analysis

Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-2-methoxybenzene are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Safety And Hazards

1-(Bromomethyl)-2-methoxybenzene is a hazardous substance. It is recommended to avoid contact with skin and eyes, not to breathe dust/fume/gas/mist/vapors/spray, and to wear personal protective equipment .

properties

IUPAC Name

1-(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUNFWSVXRPCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200311
Record name 1-(Bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-methoxybenzene

CAS RN

52289-93-7
Record name 1-(Bromomethyl)-2-methoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2-methoxybenzene, tech
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Synthesis routes and methods I

Procedure details

To a solution of 1-hydroxymethyl-2-methoxy-benzene (28.7 g, 0.207 mol) in CH2Cl2 (574 mL) at 0° C. under nitrogen was added slowly PBr3 (13.66 mL, 0.145 mol). After stirring for an additional 1.5 hours, MeOH (13.66 mL) was added and stirred for 5 minutes. To this mixture was added dropwise 10% Na2CO3 (2 mL) solution and stirred for 5 minutes. The mixture was then washed with 10% Na2CO3 (50 mL, 2×) and brine (100 mL). It was dried over MgSO4, and filtered. The filtrate was removed under vacuum to give an oil (40 g) of 1-bromomethyl-2-methoxy-benzene. This material was used without purification.
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step One
Quantity
574 mL
Type
solvent
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 100-mL round-bottomed flask was added 2-methoxybenzyl alcohol (1.33 mL, 9.99 mmol, Aldrich, St. Louis, Mo.), triphenylphosphine (2.62 g, 9.99 mmol, Aldrich, St. Louis, Mo.) and carbon tetrabromide (0.969 mL, 9.99 mmol, Aldrich, St. Louis, Mo.) in dichloromethane (20 mL). The reaction mixture was stirred at room temperature for 4 h and then the solvent was removed in vacuo and the residue was purified by silica gel chromatography, eluting with 10% EtOAc in hexanes to give 1-(bromomethyl)-2-methoxybenzene (1.78 g) as a white solid.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0.969 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
W Dong, Y Yuan, C Liang, F Wu, S Zhang… - The Journal of …, 2021 - ACS Publications
A highly efficient ortho-dearomative cyclization reaction between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate via visible light-induced photoredox catalysis has been reported. …
Number of citations: 15 pubs.acs.org
M Mo, J Yang, XC Jiang, Y Cao, J Fei… - Journal of Medicinal …, 2018 - ACS Publications
Sphingomyelin synthase 2 (SMS2) is a promising therapeutic target for several chronic inflammation-associated diseases, including atherosclerosis, fatty liver, and insulin resistance. …
Number of citations: 24 pubs.acs.org
Q Hu, C Wang, Q Xiang, R Wang, C Zhang, M Zhang… - Bioorganic …, 2020 - Elsevier
Tripartite motif-containing protein 24 (TRIM24), recognized as an epigenetic reader for acetylated H3K23 (H3K23ac) via its bromodomain, has been closely involved in tumorigenesis or …
Number of citations: 14 www.sciencedirect.com
Y Zhang, J Jiao, RA Flowers - The Journal of organic chemistry, 2006 - ACS Publications
… 6-(2-Methoxyphenyl)hexane-2,4-dione was prepared by the reaction of 2,4-pentadione and 1-bromomethyl-2-methoxybenzene following the general procedure for the preparation of 2,4…
Number of citations: 57 pubs.acs.org
E Doni - 2013 - scholar.archive.org
Protection and deprotection of the amine functionality is very common in synthesizing nitrogen-containing, biologically active substances. 175 One of the most commonly used …
Number of citations: 2 scholar.archive.org
PS Kutchukian, L Warren, BC Magliaro… - ACS Chemical …, 2017 - ACS Publications
N-methyl-d-aspartate receptors (NMDARs) mediate glutamatergic signaling that is critical to cognitive processes in the central nervous system, and NMDAR hypofunction is thought to …
Number of citations: 19 pubs.acs.org
K Schwab - 2020 - open.library.ubc.ca
Concise syntheses towards derivatives of the meroterpenoids makassaric acid and subersic acid were developed. Three methods towards the development of makassaric acid were …
Number of citations: 3 open.library.ubc.ca
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu
ZT Sharrett - 2008 - search.proquest.com
The research described herein involves the development of a synthetic system, which can recognize and sense glucose. The detection of glucose is significant because it is an essential …
Number of citations: 0 search.proquest.com
RE Campbell - 2013 - search.proquest.com
Native Chemical Ligation (NCL) is a highly efficient method of synthesizing large peptides and proteins, such as HIV-1 protease dimer, oxtytocin and human parathyroid hormone (hPTH…
Number of citations: 1 search.proquest.com

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